molecular formula C10H6N2S B186497 Thieno[2,3-c][1,6]naphthyridine CAS No. 62506-41-6

Thieno[2,3-c][1,6]naphthyridine

Cat. No. B186497
CAS RN: 62506-41-6
M. Wt: 186.24 g/mol
InChI Key: WPUOLLPLHCWNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c][1,6]naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a fused ring system that contains both nitrogen and sulfur atoms, making it an interesting target for researchers.

Mechanism Of Action

The exact mechanism of action of thieno[2,3-c][1,6]naphthyridine is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Thieno[2,3-c][1,6]naphthyridine has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using thieno[2,3-c][1,6]naphthyridine in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using thieno[2,3-c][1,6]naphthyridine is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on thieno[2,3-c][1,6]naphthyridine. One area of interest is the development of new derivatives of this compound with improved biological activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of thieno[2,3-c][1,6]naphthyridine and its potential applications in the treatment of various diseases. Finally, the use of thieno[2,3-c][1,6]naphthyridine in material science and organic synthesis is an area that warrants further investigation.

Synthesis Methods

Several methods have been reported for the synthesis of thieno[2,3-c][1,6]naphthyridine. One of the most common methods involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate, followed by cyclization with sulfur and dehydrogenation to form the final product. Another method involves the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate, followed by cyclization with sulfur and dehydrogenation.

Scientific Research Applications

Thieno[2,3-c][1,6]naphthyridine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity by inhibiting the growth of cancer cells. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

62506-41-6

Product Name

Thieno[2,3-c][1,6]naphthyridine

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

thieno[2,3-c][1,6]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-3-11-5-8-7-2-4-13-10(7)6-12-9(1)8/h1-6H

InChI Key

WPUOLLPLHCWNRD-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C3C=CSC3=CN=C21

Canonical SMILES

C1=CN=CC2=C3C=CSC3=CN=C21

Origin of Product

United States

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